molecular formula C7H5N3S B1274100 1,2,3-Benzotriazine-4-thiol CAS No. 2536-88-1

1,2,3-Benzotriazine-4-thiol

Cat. No. B1274100
CAS RN: 2536-88-1
M. Wt: 163.2 g/mol
InChI Key: SOHTXRQJQMFAPQ-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazine-4-thiol is a heterocyclic compound that is part of the benzotriazine family. This family of compounds is known for its wide spectrum of potent pharmacological activities and is a prominent heterocyclic substructure in numerous active pharmaceutical ingredients. The 1,2,4-benzotriazine nucleus, in particular, is fused to a benzene ring and has been the subject of extensive research due to its relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3-Benzotriazine-4-thiol derivatives and related compounds has been explored in various studies. For instance, the synthesis of 3-heteroaryl-8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, which are related to the 1,2,3-Benzotriazine structure, has been reported. These compounds were synthesized for their binding activities at the central benzodiazepine receptor, with some derivatives showing good affinity values . Additionally, novel 1,3,4-benzotriazepine derivatives have been synthesized from 4-oxo-3,1-benzoxazine and 3,1-benzothiazine intermediates, demonstrating the versatility of benzotriazine-related syntheses .

Molecular Structure Analysis

The molecular structure of benzotriazine derivatives is characterized by the presence of nitrogen atoms within the ring system, which significantly influences their chemical properties and reactivity. The synthesis of 1,2,4-benzotriazines and their analogues has been compiled, providing insights into the structural aspects that contribute to their pharmacological activities .

Chemical Reactions Analysis

Benzotriazine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 2-imino-4H-3,1-benzothiazine, a related compound, involves the reaction of o-aminobenzyl alcohol with thiourea, showcasing the type of chemical reactions that benzotriazine compounds can participate in . Moreover, the synthesis of oxides of 3-methyl-1,2,4-benzotriazine has been described, which includes the synthesis and structural characterization of isomeric and related oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the ring system can affect their electron distribution, solubility, and reactivity. These properties are crucial for the pharmacological efficacy and bioavailability of the compounds. The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, for instance, involves the evaluation of their antibacterial and radical scavenging activities, which are directly related to their chemical properties .

Scientific Research Applications

Antitumor Activities

  • Design and synthesis of novel substituted 1,2,3-benzotriazines demonstrated increased antiproliferative effects against various cancer cell lines. Compounds like 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine showed notable potency in inhibiting the growth of different cancer cells, including breast, prostate, and lung cancers (Lv et al., 2008).

Bioreductive Anticancer Drugs

  • SR 4233 (tirapazamine), a derivative of 1,2,4-benzotriazine, was identified as a leading compound in a new class of bioreductive anticancer drugs. It showed specific toxicity to cells at low oxygen tensions, which are a common feature in solid tumors (Brown, 1993).
  • Further studies on tirapazamine revealed its mechanism of action involves DNA damage in hypoxic cells through bioreductive activation (Daniels et al., 1998).

Mechanisms of DNA Damage

  • Research into tirapazamine's one-electron reduction and its effects on DNA showed that it causes DNA double-strand breaks in hypoxic cells, a crucial aspect of its antitumor activity (Daniels & Gates, 1996).
  • Additional studies provided insights into the DNA damage mechanism, suggesting involvement of hydroxyl radical release from enzymatically activated benzotriazines (Shen et al., 2014).

Synthesis and Applications

  • Novel oxidative rearrangement of 3-aminoindazoles led to the production of diverse functionalized 1,2,3-benzotriazine-4(3 H)-ones, highlighting the versatility of these compounds in chemical synthesis (Zhou et al., 2018).
  • A mild and eco-friendly protocol for the synthesis of 1,2,3-benzotriazine-4-(3H)-ones was developed, demonstrating the potential for cost-effective and environmentally friendly production methods (Khaligh et al., 2018).

Future Directions

Research on 1,2,3-Benzotriazine-4-thiol and its derivatives is ongoing. The fused 1,2,3-benzotriazine-4-one-triketone hybrid is a promising chemical tool for the development of more potent HPPD inhibitors and provides a valuable lead compound for herbicide innovation .

properties

IUPAC Name

1H-1,2,3-benzotriazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHTXRQJQMFAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180007
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzotriazine-4-thiol

CAS RN

2536-88-1
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Benzotriazin-4-yl hydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EE Gilbert, B Veldhuis - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
A series of 4‐N‐substituted 1,2,3‐benzotriazin‐4(3H)‐imines was prepared by aminolysis of 1,2,3‐benzotriazine‐4(3H)‐thione and its 6‐chloro derivative with primary aliphatic amines. …
Number of citations: 3 onlinelibrary.wiley.com

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